molecular formula C21H23N3O3 B10977501 N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B10977501
M. Wt: 365.4 g/mol
InChI Key: RXNCBCGTGWWBMF-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butyl group, an oxadiazole ring, and a phenoxyacetamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the phenoxyacetamide group. One common method involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with tert-butyl bromoacetate and a suitable base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-(2-ethoxy-4-[(methylamino)methyl]phenoxy)acetamide
  • N-(tert-butyl)-2-((4’-methyl(1,1’-biphenyl)-4-yl)oxy)acetamide
  • N-(tert-butyl)-2-[2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide

Uniqueness

N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to its unique combination of a tert-butyl group, an oxadiazole ring, and a phenoxyacetamide moiety. This combination imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-tert-butyl-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C21H23N3O3/c1-14-5-7-15(8-6-14)19-22-20(27-24-19)16-9-11-17(12-10-16)26-13-18(25)23-21(2,3)4/h5-12H,13H2,1-4H3,(H,23,25)

InChI Key

RXNCBCGTGWWBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC(C)(C)C

Origin of Product

United States

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